Cyclohexanemethanol

Catalog No.
S568838
CAS No.
100-49-2
M.F
C7H14O
M. Wt
114.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cyclohexanemethanol

CAS Number

100-49-2

Product Name

Cyclohexanemethanol

IUPAC Name

cyclohexylmethanol

Molecular Formula

C7H14O

Molecular Weight

114.19 g/mol

InChI

InChI=1S/C7H14O/c8-6-7-4-2-1-3-5-7/h7-8H,1-6H2

InChI Key

VSSAZBXXNIABDN-UHFFFAOYSA-N

SMILES

C1CCC(CC1)CO

Synonyms

(Hydroxymethyl)cyclohexane; Cyclohexanecarbinol; Cyclohexylcarbinol; Cyclohexylmethanol; Cyclohexylmethyl alcohol; Hexahydrobenzyl alcohol; NSC 5288

Canonical SMILES

C1CCC(CC1)CO

Cyclohexanemethanol, also known as cyclohexylmethanol or hydroxymethylcyclohexane, is an organic compound with the molecular formula C7H14OC_7H_{14}O and a molecular weight of approximately 114.19 grams per mole. It is a colorless liquid that is soluble in ether and alcohols, exhibiting a melting point of 43C-43^\circ C and a boiling point of 181C181^\circ C . Cyclohexanemethanol serves as a versatile intermediate in organic synthesis and is recognized for its potential applications in various industrial sectors.

  • Flammability: Flash point: 77 °C (171 °F) []. Cyclohexylmethanol is considered a combustible liquid.
  • Toxicity: Data on the specific toxicity of cyclohexylmethanol is limited. However, as with most alcohols, it can cause irritation upon contact with skin and eyes.
  • Safety Precautions: Standard laboratory safety practices should be followed when handling cyclohexylmethanol. This includes wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a fume hood when working with the compound [].
Due to its alcohol functional group. Notably, it can be oxidized to form cyclohexanecarboxaldehyde, cyclohexanecarboxylic acid, and cyclohexanone. Photocatalytic oxidation using titanium dioxide nanoparticles has been reported as an effective method for these transformations . Additionally, cyclohexanemethanol can participate in hydrogenation reactions, where it can be converted into cyclohexylmethane under specific conditions .

Cyclohexanemethanol can be synthesized through various methods, including:

  • Hydrogenation of Benzyl Alcohol: A common approach involves the hydrogenation of benzyl alcohol in the presence of a catalyst such as Ruthenium. This reaction typically occurs under elevated temperatures and pressures, yielding cyclohexanemethanol with high conversion rates .
  • Photocatalytic Oxidation: Another method involves photocatalytic oxidation using titanium dioxide nanoparticles, which facilitates the conversion of benzyl alcohol into cyclohexanemethanol .

Cyclohexanemethanol finds applications across multiple industries:

  • Solvents: It is utilized as a solvent in various chemical processes.
  • Pharmaceuticals: The compound serves as an intermediate in the synthesis of pharmaceutical agents.
  • Plasticizers: It is used to enhance the flexibility of plastics.
  • Surfactants and Lubricants: Cyclohexanemethanol is incorporated into formulations for detergents and lubricants due to its surfactant properties .

Cyclohexanemethanol shares structural similarities with several other compounds. Here are some notable comparisons:

Compound NameMolecular FormulaUnique Features
Benzyl AlcoholC7H8OC_7H_8OContains a phenyl group; used primarily as a solvent.
CyclopentylmethanolC6H12OC_6H_{12}OA five-membered cyclic alcohol; different ring size.
CyclopropylmethanolC4H8OC_4H_{8}OSmaller ring structure; exhibits different reactivity.
1-HexanolC6H14OC_6H_{14}OStraight-chain alcohol; used in flavors and fragrances.

Cyclohexanemethanol's unique six-membered ring structure distinguishes it from these compounds, contributing to its specific chemical reactivity and applications.

XLogP3

1.9

Boiling Point

183.0 °C

Melting Point

-43.0 °C

UNII

4VDR6634UG

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 2 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 1 of 2 companies with hazard statement code(s):;
H227 (100%): Combustible liquid [Warning Flammable liquids];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

100-49-2

Wikipedia

Cyclohexanemethanol

General Manufacturing Information

Cyclohexanemethanol: ACTIVE

Dates

Modify: 2023-08-15

Highly beta-selective O-glucosidation due to the restricted twist-boat conformation

Yasunori Okada, Tatsuya Mukae, Kotaro Okajima, Miyoko Taira, Mari Fujita, Hidetoshi Yamada
PMID: 17358075   DOI: 10.1021/ol070427b

Abstract

[reaction: see text] Ethyl 1-thio-2,3,4,6-tetrakis-O-triisopropylsilyl-beta-d-glucopyranoside, ethyl 6-O-benzyl-1-thio-2,3,4-tris-O-triisopropylsilyl-beta-d-glucopyranoside, and ethyl 6-O-pivaloyl-1-thio-2,3,4-tris-O-triisopropylsilyl-beta-d-glucopyranoside induced highly beta-selective O-glucosidations. Among them, the 6-O-pivaloylated substrate provided the best selectivity up to alpha/beta = 3:97 with cyclohexylmethanol, and the substrate was used for glucosidations with secondary and tertiary alcohols in a highly beta-selective manner. The selectivity would be caused by the twist-boat conformation of the pyranose; this is the first beta-selective O-glucosidation based on conformational control of the pyranose ring.


RIFM fragrance ingredient safety assessment, 2-Hydroxy-α,α,4-trimethylcyclohexanemethanol, CAS Registry Number 42822-86-6

A M Api, D Belsito, S Bhatia, M Bruze, G A Burton Jr, J Buschmann, P Calow, M L Dagli, W Dekant, A D Fryer, L Kromidas, S La Cava, A Lapczynski, D C Liebler, D O'Brien, R Parakhia, T M Penning, V T Politano, G Ritacco, D Salvito, T W Schultz, J Shen, I G Sipes, B Wall, D K Wilcox
PMID: 27751857   DOI: 10.1016/j.fct.2016.10.009

Abstract




Phenyl- vs cyclohexyl-substitution in methanol: implications for the OH conformation and for dispersion-affected aggregation from vibrational spectra in supersonic jets

Jonas Altnöder, Sönke Oswald, Martin A Suhm
PMID: 24758292   DOI: 10.1021/jp501763b

Abstract

The monomers and hydrogen-bonded dimers of benzyl alcohol, cyclohexylmethanol, and 2-methyl-1-propanol are investigated by jet-FTIR spectroscopy, complemented by Raman spectra and quantum chemical calulations, including CCSD(T) corrections. A large variety of London dispersion effects from the interacting carbon cycles is revealed, sometimes adding to and sometimes competing with the alcoholic hydrogen bonds. Conformational (in-)flexibility provides the key for understanding these effects, and this requires accurate predictions of monomer conformational preferences, which are shown to be subtly at variance with experiment even for some triple-ζ MP2 calculations. In some observed dimers, cooperative OH···OH···π patterns are sacrificed to optimize σ-π dispersion interactions. In other competitive dimers, dispersion interactions are far from maximized, because that would imply a substantial weakening of the hydrogen bond. In the series from methanol dimer to 1-indanol dimer, which this contribution bridges, B3LYP-D3 appears to switch from an overestimation to a slight underestimation of cohesion, but overall it provides a very useful modeling tool for vibrational spectra of systems affected by both hydrogen bonds and London dispersion.


RIFM fragrance ingredient safety assessment, alpha-methyl-4-(1-methylethyl)-cyclohexanemethanol, CAS Registry Number 63767-86-2

A M Api, F Belmonte, D Belsito, S Biserta, D Botelho, M Bruze, G A Burton Jr, J Buschmann, M A Cancellieri, M L Dagli, M Date, W Dekant, C Deodhar, A D Fryer, S Gadhia, L Jones, K Joshi, A Lapczynski, M Lavelle, D C Liebler, M Na, D O'Brien, A Patel, T M Penning, G Ritacco, F Rodriguez-Ropero, J Romine, N Sadekar, D Salvito, T W Schultz, F Siddiqi, I G Sipes, G Sullivan, Y Thakkar, Y Tokura, S Tsang
PMID: 31786351   DOI: 10.1016/j.fct.2019.111001

Abstract




STEREOCHEMICAL ASPECTS OF THE METABOLISM OF THE ISOMERIC METHYLCYCLOHEXANOLS AND METHYLCYCLOHEXANONES

T H ELLIOTT, R C TAO, R T WILLIAMS
PMID: 14333568   DOI: 10.1042/bj0950059

Abstract

1. The seven isomeric optically inactive forms of methylcyclohexanol (i.e. 1-, and cis- and trans-2-, -3- and -4-) are excreted by rabbits mainly as glucuronides of the thermodynamically more stable forms of the alcohols. The eighth isomer, cyclohexylmethanol, however, undergoes aromatization in vivo, giving rise to benzoic acid and hippuric acid. The (+/-)-2-, (+/--3- and 4-methylcyclohexanones are reduced in the rabbit and excreted mainly as the glucuronides of the thermodynamically more stable forms of the corresponding methylcyclohexanols. 2. Racemic cis- and trans-2-methylcyclohexanol and 2-methylcyclohexanone are all excreted as conjugated trans-2-methylcyclohexanol. However, when the (+/-)-cis-alcohol or the (+/-)-ketone is fed, (+)-trans-2-methylcyclohexanol is excreted, whereas when the (+/-)-trans-alcohol is fed it is excreted as the (+/-)-trans-alcohol. 3. Racemic cis- and trans-3-methylcyclohexanol and 3-methylcyclohexanone are all excreted as conjugated racemic cis-3-methylcyclohexanol. cis- and trans-4-Methylcyclohexanol and 4-methylcyclohexanone are all excreted as conjugated trans-4-methylcyclohexanol. 4. The metabolic differences between the various methylcyclohexanols are explicable in terms of their conformations and of Vennesland's (1958) hypothesis of the role of NADH in dehydrogenation reactions.


Toxicity Assessment of 4-Methyl-1-cyclohexanemethanol and Its Metabolites in Response to a Recent Chemical Spill in West Virginia, USA

Jiaqi Lan, Man Hu, Ce Gao, Akram Alshawabkeh, April Z Gu
PMID: 25961958   DOI: 10.1021/acs.est.5b00371

Abstract

The large-scale chemical spill on January 9, 2014 from coal processing and cleaning storage tanks of Freedom Industries in Charleston affected the drinking water supply to 300,000 people in Charleston, West Virginia metropolitan, while the short-term and long-term health impacts remain largely unknown and need to be assessed and monitored. There is a lack of publically available toxicological information for the main contaminant 4-methyl-1-cyclohexanemethanol (4-MCHM). Particularly, little is known about 4-MCHM metabolites and their toxicity. This study reports timely and original results of the mechanistic toxicity assessment of 4-MCHM and its metabolites via a newly developed quantitative toxicogenomics approach, employing proteomics analysis in yeast cells and transcriptional analysis in human cells. These results suggested that, although 4-MCHM is considered only moderately toxic based on the previous limited acute toxicity evaluation, 4-MCHM metabolites were likely more toxic than 4-MCHM in both yeast and human cells, with different toxicity profiles and potential mechanisms. In the yeast library, 4-MCHM mainly induced chemical stress related to transmembrane transport and transporter activity, while 4-MCHM metabolites of S9 mainly induced oxidative stress related to antioxidant activity and oxidoreductase activity. With human A549 cells, 4-MCHM mainly induced DNA damage-related biomarkers, which indicates that 4-MCHM is related to genotoxicity due to its DNA damage effect on human cells and therefore warrants further chronic carcinogenesis evaluation.


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